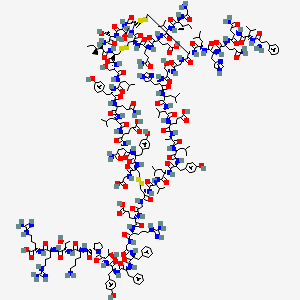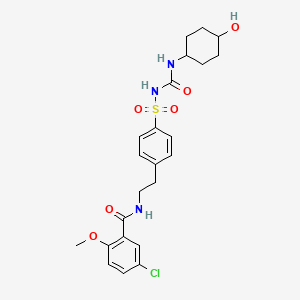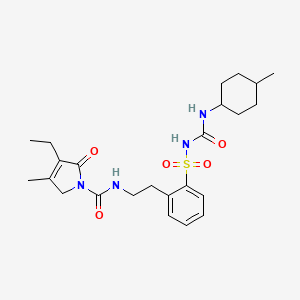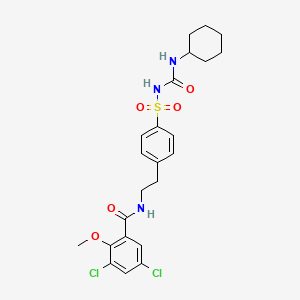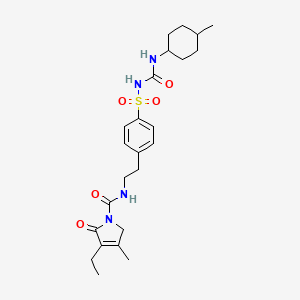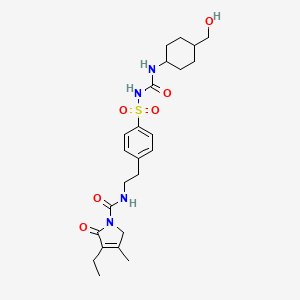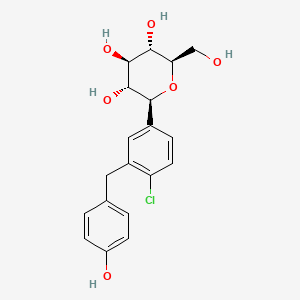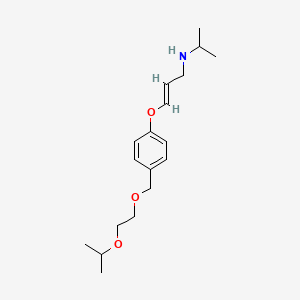
Dehydro Bisoprolol
Descripción general
Descripción
Bisoprolol is a synthetic, beta 1-selective (cardioselective) adrenoceptor blocking agent . It is used to treat hypertension (high blood pressure) . The chemical name for bisoprolol fumarate is (±)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol (E)-2-butenedioate (2:1) (salt) . It possesses an asymmetric carbon atom in its structure and is provided as a racemic mixture .
Synthesis Analysis
During the synthesis and scale up of Bisoprolol, several related compounds are generated . A facile preparative access to the chemical synthesis of five related compounds of Bisoprolol has been disclosed .
Molecular Structure Analysis
Bisoprolol fumarate has a molecular weight of 766.97 . It is a white crystalline powder which is approximately equally hydrophilic and lipophilic, and is readily soluble in water, methanol, ethanol, and chloroform .
Chemical Reactions Analysis
Stress studies of bisoprolol fumarate have shown that oxidative stress agent has the largest effect on the degradation of bisoprolol fumarate .
Physical And Chemical Properties Analysis
Bisoprolol fumarate is a beta blocker-type drug substance . It presents two anhydrous forms (Form I and Form II) and a hydrate . Both FT-IR and XRPD methods were found to be suitable for the characterization of the different crystal structures .
Aplicaciones Científicas De Investigación
-
Hypertension Treatment
- Application : Bisoprolol is used in the treatment of hypertension .
- Method : It is administered orally. The dosage depends on the patient’s condition .
- Results : Bisoprolol has shown significant reduction in aortic systolic and diastolic blood pressure during an 8-week treatment compared to other selective beta-1 blockers .
-
Formulation Development
- Application : Development of sustained release tablets of Bisoprolol .
- Method : Different types of polymers like hypromellose, xanthan gum, avicel, polyethylene glycol (PEG) were used in this study .
- Results : Among all the formulations, those with PEG along with hypromellose, and guar gum showed a good combination for sustaining the drug release .
-
Prevention of Cardiovascular Events
- Application : Bisoprolol is used for prevention of cardiovascular events following a heart attack in patients with risk factors for disease progression .
- Method : It is administered orally. The dosage depends on the patient’s condition .
- Results : Regular intake of Bisoprolol has shown to reduce the risk of cardiovascular events in patients who have had a heart attack .
-
Management of Congestive Heart Failure
- Application : Bisoprolol is used in the management of congestive heart failure with reduced ejection fraction .
- Method : It is administered orally. The dosage depends on the patient’s condition .
- Results : Bisoprolol has shown to improve the ejection fraction in patients with congestive heart failure .
-
Second-line Agent for Hypertension
-
Treatment of Tachyarrhythmias
-
Treatment of Angina
-
Adjunct to First-line Antihypertensive Agents
- Application : Bisoprolol can be an adjunct to first-line antihypertensive agents in patients with accompanying comorbidities .
- Method : It is administered orally. The dosage depends on the patient’s condition .
- Results : When used in combination with first-line antihypertensive agents, Bisoprolol has shown to effectively control blood pressure .
-
Management of Peripheral Vascular Disease
-
Treatment of Raynaud’s Syndrome
-
Management of Chronic Obstructive Pulmonary Disease (COPD)
-
Treatment of Thyroid Disorders
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-propan-2-yl-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-15(2)19-10-5-11-22-18-8-6-17(7-9-18)14-20-12-13-21-16(3)4/h5-9,11,15-16,19H,10,12-14H2,1-4H3/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRKUNUKKCUCNI-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=COC1=CC=C(C=C1)COCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/OC1=CC=C(C=C1)COCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747438 | |
| Record name | (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Bisoprolol | |
CAS RN |
2180924-96-1, 1217245-60-7 | |
| Record name | Dehydro bisoprolol, (E) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180924961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRO BISOPROLOL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJG7AX3T7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



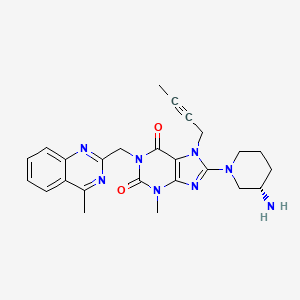

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
